molecular formula C7H8BrNO2S B1427160 Ethyl 2-(5-bromothiazol-2-yl)acetate CAS No. 1221932-57-5

Ethyl 2-(5-bromothiazol-2-yl)acetate

Cat. No. B1427160
CAS RN: 1221932-57-5
M. Wt: 250.12 g/mol
InChI Key: MPDHGARSLKKSFU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiazol-2-yl)acetate is a synthetic compound with the CAS Number: 1221932-57-5 . It has a molecular weight of 250.12 and its IUPAC name is ethyl (5-bromo-1,3-thiazol-2-yl)acetate . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-(5-bromothiazol-2-yl)acetate is 1S/C7H8BrNO2S/c1-2-11-7(10)3-6-9-4-5(8)12-6/h4H,2-3H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-(5-bromothiazol-2-yl)acetate is a liquid . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Molecules

Ethyl 2-(5-bromothiazol-2-yl)acetate: is utilized in the synthesis of bioactive molecules. Its incorporation into larger structures is valuable due to the thiazole ring’s presence, which is a core structure in many biologically active compounds .

Antimicrobial Agents

The thiazole moiety is known for its antimicrobial properties. Derivatives of Ethyl 2-(5-bromothiazol-2-yl)acetate can be synthesized to explore new antimicrobial agents, potentially leading to the development of new antibiotics .

Anticancer Research

Compounds containing the thiazole ring, such as Ethyl 2-(5-bromothiazol-2-yl)acetate, are researched for their potential anticancer properties. They may inhibit the growth of cancer cells and could be used in the synthesis of novel anticancer drugs .

Material Science

In material science, Ethyl 2-(5-bromothiazol-2-yl)acetate can be used to create new materials with unique properties, such as conducting polymers or materials with specific optical characteristics .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in constructing complex molecules for pharmaceuticals or organic materials with specific functions .

Analytical Chemistry

In analytical chemistry, derivatives of Ethyl 2-(5-bromothiazol-2-yl)acetate could be used as reagents or indicators due to the thiazole ring’s reactivity and the potential for various substitutions .

Agricultural Chemistry

Thiazole derivatives are known to have applications in agrochemistry, such as in the synthesis of herbicides, pesticides, or plant growth regulators. Ethyl 2-(5-bromothiazol-2-yl)acetate could contribute to the development of these compounds .

Neurological Disorders

Research into neurological disorders sometimes involves thiazole derivatives due to their potential biological activity in the brain. Ethyl 2-(5-bromothiazol-2-yl)acetate might be used to synthesize compounds that target neurological pathways .

Safety and Hazards

The safety information for Ethyl 2-(5-bromothiazol-2-yl)acetate indicates that it is a hazardous substance . It has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, H335, which correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)3-6-9-4-5(8)12-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDHGARSLKKSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221932-57-5
Record name ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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